

An In-depth Technical Guide on 2-Bromo-4,5-dimethoxybenzyl alcohol

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Compound of Interest

Compound Name: *2-Bromo-4,5-dimethoxybenzyl alcohol*

Cat. No.: *B032807*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-4,5-dimethoxybenzyl alcohol**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical properties, outlines established synthesis protocols, and addresses the current availability of its crystal structure data. Due to the absence of a publicly available crystal structure for the title compound, this guide focuses on presenting robust synthetic methodologies and a summary of its known physical and chemical characteristics. A detailed workflow for its preparation is also provided.

Introduction

2-Bromo-4,5-dimethoxybenzyl alcohol is a substituted benzyl alcohol derivative that serves as a crucial building block in organic synthesis. Its utility is most notably recognized in the preparation of pharmaceutically active molecules, including the antispasmodic agent Pinaverium Bromide. The strategic placement of the bromine atom and methoxy groups on the benzene ring allows for diverse chemical modifications, making it a versatile intermediate for drug development and medicinal chemistry research. This guide aims to consolidate the available scientific information on this compound to support ongoing and future research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-4,5-dimethoxybenzyl alcohol** is presented in the table below. This data has been compiled from various chemical suppliers and literature sources.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ BrO ₃	[1]
Molecular Weight	247.09 g/mol	[1]
CAS Number	54370-00-2	[1]
Appearance	White to light red or pink-purple crystalline powder	[2][3]
Melting Point	95-100 °C	[2][3]
Boiling Point	Not available	[2]
Solubility	Insoluble in water. Soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol.	
IUPAC Name	(2-Bromo-4,5-dimethoxyphenyl)methanol	[3]
Synonyms	6-Bromoveratryl alcohol, (2-Bromo-4,5-dimethoxyphenyl)methanol	[2]

Crystal Structure Analysis

As of the date of this publication, a definitive, publicly accessible crystal structure determination for **2-Bromo-4,5-dimethoxybenzyl alcohol** has not been reported in major crystallographic databases, including the Cambridge Structural Database (CSD). Consequently, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

While the crystal structures of the precursor, 2-Bromo-4,5-dimethoxybenzaldehyde, and the related oxidized form, 2-Bromo-4,5-dimethoxybenzoic acid, have been studied, the specific spatial arrangement and intermolecular interactions of the title alcohol remain an area for future investigation. Researchers requiring precise structural information are encouraged to pursue crystallographic studies to elucidate these details.

Experimental Protocols: Synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol

The synthesis of **2-Bromo-4,5-dimethoxybenzyl alcohol** is typically achieved through a two-step process involving the bromination of a commercially available starting material, followed by the reduction of the resulting aldehyde.

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

The precursor, 2-Bromo-4,5-dimethoxybenzaldehyde, is synthesized via the electrophilic bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde).

Materials:

- 3,4-dimethoxybenzaldehyde
- Methanol or Acetic Acid (Glacial)
- Bromine
- Water

Procedure (using Methanol as solvent):^[4]

- In a suitable reaction vessel, dissolve 3,4-dimethoxybenzaldehyde in methanol.
- Cool the solution and slowly add bromine while maintaining the temperature below 40°C.
- After the addition is complete, stir the reaction mixture at this temperature for approximately one hour.

- Heat the mixture to reflux to partially distill off the methanol, which may cause the product to begin precipitating.
- Cool the mixture to 20°C and add water to precipitate the product fully.
- Filter the resulting slurry, wash the solid with cold methanol, and dry under vacuum to yield 2-Bromo-4,5-dimethoxybenzaldehyde.

Procedure (using Acetic Acid as solvent):[\[5\]](#)

- Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid at room temperature.
- Slowly add bromine to the solution while maintaining the temperature between 20-30°C.
- Stir the reaction for several hours.
- Add water to the reaction mixture to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum.

Step 2: Synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol

The final product is obtained by the reduction of the aldehyde group of 2-Bromo-4,5-dimethoxybenzaldehyde. A common method for this transformation is the use of a reducing agent such as sodium borohydride.

Materials:

- 2-Bromo-4,5-dimethoxybenzaldehyde
- Methanol or Ethanol
- Sodium borohydride (NaBH₄)
- Water
- Dichloromethane or other suitable extraction solvent

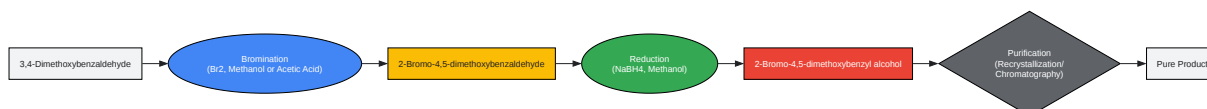
Procedure:

- Suspend 2-Bromo-4,5-dimethoxybenzaldehyde in methanol or ethanol in a reaction flask.
- Cool the mixture in an ice bath.
- Portion-wise, add sodium borohydride to the cooled suspension with stirring.
- After the addition is complete, allow the reaction to stir for a few hours at room temperature.
- Quench the reaction by the slow addition of water.
- Remove the alcohol solvent under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-Bromo-4,5-dimethoxybenzyl alcohol**.
- The crude product can be further purified by recrystallization or column chromatography.

Another reported method involves the reduction of 2-Bromo-4,5-dimethoxybenzoic acid with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).[6]

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-Bromo-4,5-dimethoxybenzyl alcohol**.



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Caption: Synthesis workflow for **2-Bromo-4,5-dimethoxybenzyl alcohol**.

Applications in Drug Development

2-Bromo-4,5-dimethoxybenzyl alcohol is a key intermediate in the synthesis of Pinaverium Bromide, a spasmolytic agent that acts as a calcium channel blocker on the smooth muscle of the intestinal tract.[7] The bromo- and methoxy-substituents provide handles for further chemical transformations, enabling the construction of more complex molecular architectures. Its role as a precursor to various substituted phenethylamines and other pharmacologically relevant scaffolds underscores its importance in medicinal chemistry.

Conclusion

This technical guide has summarized the currently available information on **2-Bromo-4,5-dimethoxybenzyl alcohol**. While a definitive crystal structure remains to be elucidated, the physicochemical properties and synthetic protocols are well-documented. The provided synthesis workflow offers a clear overview for its preparation. It is anticipated that future research will provide the missing crystallographic data, which will further enhance our understanding of this important synthetic intermediate.

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